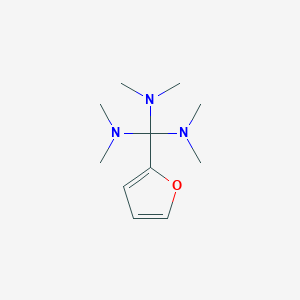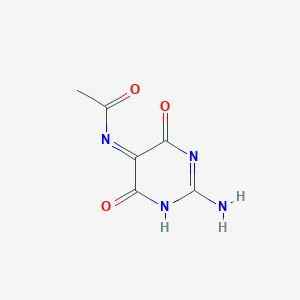
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンは、そのユニークな化学構造と特性により、様々な科学分野で注目を集めている複素環式化合物です。
合成方法
合成経路と反応条件
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンの合成は、通常、4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチルピリダジン-3-オンと適切な試薬を、制御された条件下で反応させることから始まります。 一般的な方法の1つは、ジメチルスルホキシド (DMSO) と炭酸カリウムを触媒として用いる方法です 。反応は、不要な副反応を防ぐために、不活性雰囲気下で行われます。
工業的生産方法
この化合物の工業的生産には、同様の反応条件を使用しますが、収率と純度を向上させるために最適化された、大規模合成が用いられます。連続式反応器と自動化システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンは、次のような様々な化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が用いられます。
置換: 特にクロロの位置で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて、求核置換反応が起こります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: メトキシドナトリウム、tert-ブトキシドカリウム。
主要な生成物
これらの反応によって生成される主要な生成物は、用いる特定の条件と試薬によって異なります。例えば、酸化によってヒドロキシル化誘導体が得られる一方、置換反応によって様々な置換ピリダジノン誘導体が生成されます。
科学研究における用途
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンは、科学研究において幅広い用途を持っています。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されています。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 癌や炎症性疾患などの様々な疾患の治療における治療の可能性について探求されています。
産業: 特定の性質を持つ農薬や材料の開発に用いられています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- typically involves the reaction of 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one with appropriate reagents under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) and potassium carbonate as catalysts . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives.
科学的研究の応用
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することによって酵素活性を阻害したり、結合部位と相互作用することによって受容体機能を調節したりすることがあります。これらの相互作用は、細胞経路と生理学的反応の変化につながる可能性があります。
類似化合物との比較
類似化合物
- 4,6-ジクロロ-5-(2-メトキシフェノキシ)-2-メチルピリダジン-3-オン
- 2,4-ジクロロ-5-ニトロピリジン
独自性
4,6-ジクロロ-5-(2-ヒドロキシフェノキシ)-2-メチル-3(2H)-ピリダジノンは、その特定の置換パターンと、クロロ基とヒドロキシフェノキシ基の両方が存在することにより、独自性を持っています。これらの官能基の組み合わせにより、独特の化学的および生物学的特性が与えられ、様々な用途に役立つ化合物となっています。
特性
CAS番号 |
485808-29-5 |
|---|---|
分子式 |
C11H8Cl2N2O3 |
分子量 |
287.10 g/mol |
IUPAC名 |
4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-15-11(17)8(12)9(10(13)14-15)18-7-5-3-2-4-6(7)16/h2-5,16H,1H3 |
InChIキー |
VWCIJXUZICWNFA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C(=N1)Cl)OC2=CC=CC=C2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)

![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)

